molecular formula C12H16N4O4S B6062618 N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide

N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B6062618
M. Wt: 312.35 g/mol
InChI Key: QRHUIDPBCBYEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide, commonly known as ENH, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENH is a member of the hydrazinecarbothioamide family of compounds, which are known for their unique chemical and biological properties. In

Mechanism of Action

ENH is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, ENH prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
ENH has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to decrease the expression of certain proteins that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

ENH has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been found to be selective for cancer cells, which makes it a useful tool for studying cancer biology. However, there are also limitations to its use. ENH is toxic and must be handled with care. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on ENH. One area of interest is the development of new synthetic methods for producing ENH and other hydrazinecarbothioamide compounds. Additionally, researchers are interested in studying the mechanism of action of ENH in more detail, with the goal of identifying new targets for cancer therapy. Finally, there is interest in testing ENH in animal models and eventually in clinical trials, with the goal of developing new cancer therapies that are safer and more effective than current treatments.

Synthesis Methods

ENH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methyl-4-nitrophenol with ethyl chloroacetate to form ethyl 3-methyl-4-nitrophenylacetate. This compound is then reacted with hydrazine hydrate to form N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide.

Scientific Research Applications

ENH has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. ENH has also been studied for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells.

properties

IUPAC Name

1-ethyl-3-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-3-13-12(21)15-14-11(17)7-20-9-4-5-10(16(18)19)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,14,17)(H2,13,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHUIDPBCBYEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide

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